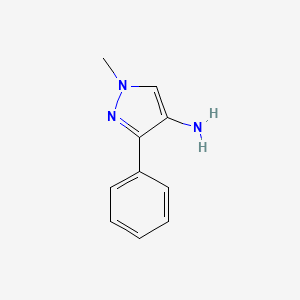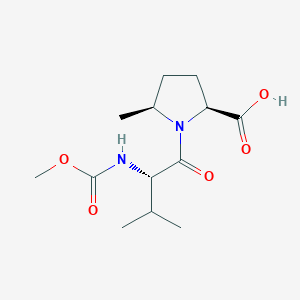
1-methyl-3-phenyl-1H-pyrazol-4-amine
Vue d'ensemble
Description
“1-methyl-3-phenyl-1H-pyrazol-4-amine” is a chemical compound with the CAS Number: 216854-38-5 . It has a molecular weight of 173.22 and its IUPAC name is 1-methyl-3-phenyl-1H-pyrazol-4-amine .
Molecular Structure Analysis
The InChI code for “1-methyl-3-phenyl-1H-pyrazol-4-amine” is 1S/C10H11N3/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 . The InChI key is LCFXLUFKVRBKAA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1-methyl-3-phenyl-1H-pyrazol-4-amine” is a powder that is stored at room temperature . It has a molecular weight of 173.22 .
Applications De Recherche Scientifique
1. Antioxidant and Anticancer Activities
- Application Summary: The compound is used in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which have been evaluated for their antioxidant and anticancer activities .
- Methods of Application: The derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
- Results: All synthesized compounds showed good radical scavenging activity, and half of them were more active than ascorbic acid used as standard . Several derivatives proved to be cytotoxic in the RKO cell line .
2. Agrochemical and Medicinal Applications
- Application Summary: Pyrazoles, including 1-methyl-3-phenyl-1H-pyrazol-4-amine, have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not provided in the source .
3. Coordination Chemistry
- Application Summary: Pyrazoles, including 1-methyl-3-phenyl-1H-pyrazol-4-amine, have potential applications in coordination chemistry .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not provided in the source .
4. Organometallic Chemistry
- Application Summary: Pyrazoles, including 1-methyl-3-phenyl-1H-pyrazol-4-amine, have potential applications in organometallic chemistry .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not provided in the source .
5. Synthesis of Bioactive Chemicals
- Application Summary: Pyrazoles, including 1-methyl-3-phenyl-1H-pyrazol-4-amine, are frequently used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not provided in the source .
6. Antibacterial and Antifungal Activities
- Application Summary: Some derivatives of 1-methyl-3-phenyl-1H-pyrazol-4-amine show potential antibacterial and antifungal activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
1-methyl-3-phenylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFXLUFKVRBKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-phenyl-1H-pyrazol-4-amine | |
CAS RN |
216854-38-5 | |
| Record name | 1-methyl-3-phenyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1428535.png)



![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)

